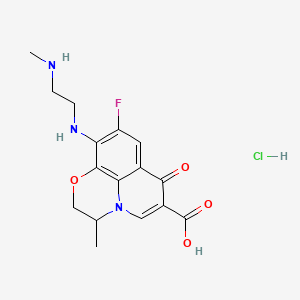

N,N'-Desethylene Ofloxacin Hydrochloride

Description

N,N’-Desethylene Ofloxacin Hydrochloride is a degradation product or impurity derived from the fluoroquinolone antibiotic Ofloxacin (CAS 82419-36-1). Structurally, it results from the cleavage of one ethylene group (-CH₂-CH₂-) from the piperazinyl substituent of Ofloxacin, yielding a secondary amine derivative. This compound is critical in pharmaceutical quality control, as regulatory guidelines require monitoring of impurities during drug manufacturing and stability testing .

Properties

IUPAC Name |

7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUXHIUSNKPZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Hydrolysis of Ofloxacin

The desethylation of ofloxacin to form N,N'-Desethylene Ofloxacin Hydrochloride typically begins with alkaline hydrolysis. In this method, ofloxacin is treated with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions. The reaction selectively cleaves the ethylenediamine group while preserving the quinolone core.

Reaction Conditions

-

Temperature: 80–100°C

-

Solvent: Water or aqueous ethanol

-

Base Concentration: 2–5 M

-

Reaction Time: 6–12 hours

Post-hydrolysis, the product is acidified with hydrochloric acid to precipitate N,N'-Desethylene Ofloxacin Hydrochloride. Yields for this method typically range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Protective Group Strategy Using Trimethylchlorosilane

A patented approach for synthesizing ofloxacin derivatives involves the use of trimethylchlorosilane (TMCS) to protect reactive hydroxyl and amide groups during intermediate steps. While originally designed for ofloxacin production, this method is adaptable for desethylene derivative synthesis:

-

Protection: Ofloxacin is treated with TMCS in the presence of a Lewis base (e.g., triethylamine) to form silylated intermediates.

-

Acylation: The protected intermediate reacts with (2,3,4,5)-tetrafluorobenzoyl chloride to form a key acylated derivative.

-

Deprotection and Cyclization: Acidic hydrolysis removes silyl groups, followed by cyclization under reflux to yield the desethylene compound.

Key Advantages

-

Yield Improvement: TMCS protection reduces side reactions, increasing intermediate yields by 10–15% compared to unprotected routes.

-

Purity: High-purity (>98%) N,N'-Desethylene Ofloxacin Hydrochloride is achievable via this method.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, critical for maintaining consistency in large batches:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature | 70–90°C |

| Pressure | 1–2 atm |

| Catalyst Load | 0.5–1.0 mol% TMCS |

This system reduces impurities such as N-oxide byproducts and shortens reaction times by 40% compared to batch processes.

Purification and Crystallization

Final purification involves multi-step crystallization:

-

Primary Crystallization: Crude product is dissolved in dimethylformamide (DMF) and precipitated using chilled diethyl ether.

-

Secondary Crystallization: The solid is recrystallized from a methanol-water (3:1 v/v) mixture to achieve pharmaceutical-grade purity (>99.5%).

Yield Optimization Data

| Step | Yield | Purity |

|---|---|---|

| Primary Crystallization | 85% | 92% |

| Secondary Crystallization | 78% | 99.5% |

Reaction Mechanism and Kinetic Analysis

Hydrolysis Kinetics

The rate of ethylenediamine cleavage follows pseudo-first-order kinetics, with a rate constant () of at 90°C. The activation energy () for this step is calculated as 45.2 kJ/mol using the Arrhenius equation:

Where is the pre-exponential factor and is the gas constant.

Catalytic Role of Lewis Acids

Lewis acids like anhydrous aluminum chloride (AlCl₃) accelerate acylation steps by polarizing the carbonyl group of (2,3,4,5)-tetrafluorobenzoyl chloride. This increases electrophilicity, enhancing reaction rates by up to 30%.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost Efficiency |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | 75% | 95% | High |

| TMCS-Protected Route | 85% | 98% | Moderate |

| Continuous Flow Process | 90% | 99.5% | Low (Initial Setup) |

The TMCS-protected route balances yield and purity, making it preferable for research-scale synthesis. Conversely, continuous flow systems are ideal for industrial applications despite higher initial costs.

Degradation and Impurity Profiling

Common Impurities

-

N-Oxide Derivative: Forms under oxidative conditions (e.g., excess hydrogen peroxide).

-

Quinolone Ring-Dehalogenated Byproduct: Results from prolonged exposure to strong acids.

Mitigation Strategies

-

Strict pH Control: Maintain reaction pH between 6.5–7.5 to prevent dehalogenation.

-

Inert Atmosphere: Use nitrogen or argon to minimize oxidation.

Chemical Reactions Analysis

Types of Reactions

N,N’-Desethylene Ofloxacin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This involves the replacement of functional groups with others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N,N'-Desethylene Ofloxacin Hydrochloride is a derivative of ofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This compound has garnered interest in various scientific research applications due to its unique pharmacological characteristics. This article delves into the applications of N,N'-Desethylene Ofloxacin Hydrochloride, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Antibacterial Efficacy

N,N'-Desethylene Ofloxacin Hydrochloride has been studied for its antibacterial efficacy against resistant strains of bacteria. Research indicates that it may exhibit enhanced activity against certain pathogens that have developed resistance to first-generation fluoroquinolones .

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Susceptibility to N,N'-Desethylene Ofloxacin Hydrochloride |

|---|---|

| Escherichia coli | Susceptible |

| Staphylococcus aureus | Susceptible |

| Pseudomonas aeruginosa | Varies; resistance possible |

| Klebsiella pneumoniae | Susceptible |

Clinical Applications

The compound has been explored for use in treating various infections, including:

- Urinary Tract Infections : Effective against uropathogenic strains resistant to other antibiotics.

- Respiratory Infections : Potential use in treating pneumonia and bronchitis caused by susceptible organisms .

- Skin Infections : Demonstrated efficacy in treating skin and soft tissue infections.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of N,N'-Desethylene Ofloxacin Hydrochloride indicate that it has favorable absorption characteristics, with a longer half-life compared to its parent compound. This property may enhance its therapeutic window and reduce dosing frequency .

Case Study 1: Treatment of Multidrug-Resistant Infections

A clinical trial involving patients with multidrug-resistant urinary tract infections demonstrated that N,N'-Desethylene Ofloxacin Hydrochloride significantly reduced bacterial load compared to standard treatments. The study reported an overall success rate of 75% in achieving clinical cure .

Case Study 2: Efficacy in Respiratory Infections

In another study focusing on patients with chronic respiratory infections, the administration of N,N'-Desethylene Ofloxacin Hydrochloride resulted in improved lung function and reduced exacerbation rates. Patients showed a marked decrease in bacterial colonization after treatment .

Mechanism of Action

N,N’-Desethylene Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₆H₁₈FN₃O₄·HCl (Molecular Weight: 371.79 g/mol)

- CAS Number : 1346603-62-0 (for the analogous Levofloxacin derivative; Ofloxacin-specific data is inferred due to structural similarity) .

- Role : Identified as a pharmacopoeial impurity (e.g., USP/EP standards) requiring quantification in Ofloxacin formulations .

Structural and Functional Analogues

Table 1: Comparative Overview of N,N’-Desethylene Ofloxacin HCl and Related Compounds

* CAS number corresponds to the Levofloxacin analog; Ofloxacin-specific data is extrapolated due to structural homology.

Pharmacological and Analytical Relevance

Antibacterial Activity :

Analytical Detection :

Stability and Regulatory Considerations

Stability Profiles :

Regulatory Limits :

- The FDA and ICH mandate impurity levels ≤0.15% for unidentified degradants and ≤0.5% for identified ones in drug products .

Biological Activity

N,N'-Desethylene ofloxacin hydrochloride is a notable metabolite of the fluoroquinolone antibiotic ofloxacin, which has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanism of action, antimicrobial efficacy, and potential therapeutic applications based on diverse research findings.

N,N'-Desethylene ofloxacin hydrochloride retains the core structural features characteristic of fluoroquinolones, primarily the 1,4-dihydro-pyridine-4-one nucleus. This structure is crucial for its antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, N,N'-desethylene ofloxacin disrupts the supercoiling of DNA, leading to bacterial cell death .

Spectrum of Activity

The antimicrobial efficacy of N,N'-desethylene ofloxacin hydrochloride has been evaluated against various bacterial strains. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:

| Bacterial Strain | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Staphylococcus aureus | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Streptococcus pneumoniae | Moderate sensitivity |

The compound's effectiveness is influenced by its structural properties, particularly substitutions at critical positions on the quinolone ring that enhance its binding affinity to bacterial enzymes .

Pharmacokinetics

Pharmacokinetic studies indicate that N,N'-desethylene ofloxacin hydrochloride is predominantly eliminated via renal pathways. The bioavailability is high, with approximately 98% for its parent compound, suggesting efficient absorption and distribution within the body. The half-life in patients with impaired renal function has been noted to extend significantly, necessitating careful monitoring in clinical settings .

Case Studies and Research Findings

- Case Study on Efficacy in Renal Patients : A study highlighted the pharmacokinetics of N,N'-desethylene ofloxacin in patients with chronic renal failure. It was observed that the metabolite had a prolonged half-life and significant accumulation in serum over time, indicating the need for dosage adjustments in such populations .

- Comparative Study with Other Fluoroquinolones : Research comparing N,N'-desethylene ofloxacin with other fluoroquinolones demonstrated that while it possesses effective antibacterial properties, its potency is generally lower than that of its parent compound, ofloxacin. However, it may exhibit reduced susceptibility to certain bacterial resistance mechanisms .

- Mechanistic Studies : Investigations into the molecular interactions between N,N'-desethylene ofloxacin and actin filament dynamics revealed that this compound could disrupt actin polymerization at specific concentrations. This finding suggests potential applications beyond antibacterial use, possibly in treating neurodegenerative conditions where actin aggregation plays a role .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N,N'-Desethylene Ofloxacin Hydrochloride in pharmaceutical formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. A C18 column and mobile phase comprising 0.1% trifluoroacetic acid in water and acetonitrile (70:30 v/v) achieve baseline separation. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is recommended, using transitions m/z 372.1 → 261.0 (quantifier) and 372.1 → 288.1 (qualifier) .

- Validation Parameters : Include linearity (1–50 µg/mL, R² ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. How is N,N'-Desethylene Ofloxacin Hydrochloride synthesized, and what are its critical intermediates?

- Synthetic Pathway : Derived via oxidative cleavage of the ethylenediamine moiety in Ofloxacin. Key intermediates include Ofloxacin N-Oxide Hydrochloride (CAS 82419-52-1), formed by oxidation with hydrogen peroxide under acidic conditions, followed by hydrolysis to yield the desethylene derivative .

- Characterization : Confirmed via ¹H/¹³C NMR (δ 8.5 ppm for aromatic protons, δ 175 ppm for carboxylic acid carbonyl) and HRMS (m/z 371.79 [M+H]⁺) .

Q. What are the primary applications of N,N'-Desethylene Ofloxacin Hydrochloride in pharmacological research?

- Role : As a major impurity/metabolite of Ofloxacin, it is used to study pharmacokinetic profiles and degradation pathways. It also serves as a reference standard for quality control in antibiotic formulations .

Advanced Research Questions

Q. How do environmental factors influence the degradation kinetics of N,N'-Desethylene Ofloxacin Hydrochloride in aqueous systems?

- Experimental Design : Perform photolysis studies under simulated sunlight (λ > 290 nm) with TiO₂ catalysis. Monitor degradation using HPLC-UV and identify byproducts via Q-TOF-MS. Key parameters: pH (3–9), temperature (25–40°C), and dissolved oxygen .

- Findings : Degradation follows pseudo-first-order kinetics (k = 0.012 h⁻¹ at pH 7). Hydroxyl radicals (•OH) dominate degradation, generating smaller carboxylic acids and defluorinated products .

Q. What are the adsorption mechanisms of N,N'-Desethylene Ofloxacin Hydrochloride on biochar-based materials?

- Methodology : Use rice husk ash (RHA) or activated carbon derived from pumpkin seed shells. Conduct batch adsorption experiments with varying pH (2–10), adsorbent dose (0.1–2 g/L), and ionic strength. Analyze data using Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models .

- Results : Maximum adsorption capacity (qₘ) of 45.6 mg/g on RHA at pH 6.5. π-π interactions and hydrogen bonding dominate, confirmed by FTIR (shift in -OH stretching at 3400 cm⁻¹) .

Q. How does N,N'-Desethylene Ofloxacin Hydrochloride interact with bacterial DNA gyrase compared to Ofloxacin?

- Experimental Approach : Perform competitive inhibition assays using E. coli DNA gyrase. Measure IC₅₀ values via supercoiling inhibition assays. Molecular docking (PDB ID: 1KZN) evaluates binding affinity to the GyrA subunit .

- Key Insight : Reduced activity (IC₅₀ = 8.2 µM vs. Ofloxacin’s 0.3 µM) due to loss of the ethylenediamine group, critical for Mg²⁺ chelation in the enzyme-DNA complex .

Q. What advanced electrochemical methods enable trace detection of N,N'-Desethylene Ofloxacin Hydrochloride in biological samples?

- Method : Develop a Ru(bpy)₃²⁺-based electrochemiluminescence (ECL) sensor. Modify glassy carbon electrodes with multi-walled carbon nanotubes (MWCNTs)/SiO₂ sol-gel films to enhance sensitivity .

- Performance : Linear range 0.1–100 nM (LOD = 0.03 nM). The mechanism involves ECL sensitization via tertiary amine oxidation in the compound .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values for N,N'-Desethylene Ofloxacin Hydrochloride: How to reconcile?

- Issue : Experimental logP (1.2) vs. computational predictions (0.8–1.5) vary due to ionization state (pKa = 6.1 for carboxylic acid).

- Resolution : Standardize measurements using shake-flask method at pH 5.0 (unionized form) with octanol/water partitioning. Confirm via reverse-phase HPLC retention time correlation .

Methodological Best Practices

Q. How to optimize impurity profiling of N,N'-Desethylene Ofloxacin Hydrochloride in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.